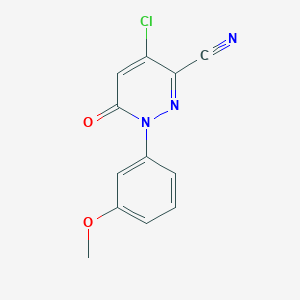

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and reactivity. Techniques such as thermal analysis and spectroscopic methods can be used .科学的研究の応用

Anticancer and Antiproliferative Properties

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol derivatives have been explored for their anticancer activities. For instance, the compound has shown promise in inhibiting proliferation of tumor cells derived from various cancers, including nervous system cancers like medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma, as well as peripheral cancers such as colon adenocarcinoma and lung carcinoma. The anticancer effect is attributed to decreased cell division and inhibited cell migration, while also exerting a trophic effect in neuronal cell cultures without affecting the viability of normal cells like astrocytes, hepatocytes, and skin fibroblasts (W. Rzeski, J. Matysiak, M. Kandefer-Szerszeń, 2007).

Antimicrobial and Anti-inflammatory Applications

Several derivatives of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol have been synthesized and characterized for their potential antimicrobial and anti-inflammatory activities. These compounds exhibit a broad spectrum of biological activities, including antimicrobial effects against various pathogens and potent anti-inflammatory and analgesic properties. This indicates their potential application in treating infections and inflammation-related conditions (Ravindra Kumar, Hament Panwar, 2015).

Corrosion Inhibition

5-Amino 1,3,4-thiadiazole-2-thiol (5-ATT) has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. The compound exhibits significant inhibition efficiency, suggesting its utility in protecting metals against corrosion in acidic environments. The inhibition mechanism is primarily through electrostatic adsorption on the metal surface, indicating its potential application in industrial corrosion protection (H. Ouici, M. Tourabi, O. Benali, C. Selles, C. Jama, A. Zarrouk, F. Bentiss, 2017).

Synthesis of Biologically Active Molecules

The synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives, incorporating the 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol scaffold, has been explored. These derivatives are discussed as prospective anticonvulsants and antiproliferative agents, highlighting the versatility of this chemical structure in generating molecular diversity and its application in developing new pharmacological agents (I. Sych, L. Perekhoda, T. Tsapko, 2016).

作用機序

Safety and Hazards

将来の方向性

特性

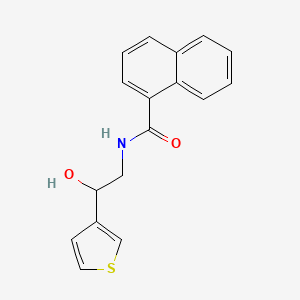

IUPAC Name |

5-(cyclopropylamino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c9-5-8-7-4(10-5)6-3-1-2-3/h3H,1-2H2,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPGSAZBLLEDHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2895496.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(m-tolyl)propanamide](/img/structure/B2895498.png)

![Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2895499.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2895506.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2895509.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2895510.png)

![N-[(1S)-1-(4-Methylsulfanylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2895512.png)